(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-(2-methoxyphenyl)hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its versatility in chemical reactions makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Ethyl-2-methylsuccinic acid
Uniqueness
What sets (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H17N5O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O4/c1-31-19-10-6-5-9-18(19)23-24-21-20(15-11-13-17(14-12-15)27(29)30)25-26(22(21)28)16-7-3-2-4-8-16/h2-14,25H,1H3 |
InChI Key |
GCPXIMCAADZEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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